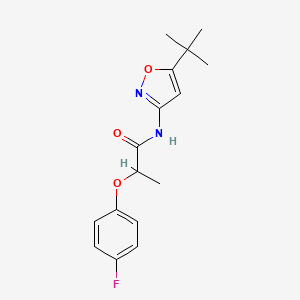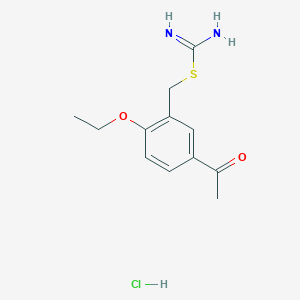![molecular formula C17H18O5 B4894026 methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate](/img/structure/B4894026.png)
methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate, also known as MPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biotechnology.
科学的研究の応用
Methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel therapeutic agents. This compound has also been investigated for its potential use as a biosensor for the detection of various biomolecules, including glucose, cholesterol, and uric acid.
作用機序
The mechanism of action of methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. This compound has also been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell proliferation and survival.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of oxidative stress. This compound has also been shown to reduce the levels of various inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are known to promote inflammation and cancer progression.
実験室実験の利点と制限
Methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments involving this compound.
将来の方向性
There are several future directions for the research on methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate, including the development of novel therapeutic agents based on this compound, the investigation of its potential use as a biosensor, and the elucidation of its mechanism of action. Further studies are also needed to investigate the potential toxicity and pharmacokinetics of this compound, as well as its interactions with other drugs and biomolecules.
Conclusion:
In conclusion, this compound is a chemical compound that has shown great potential for various scientific research applications, including medicinal chemistry, drug discovery, and biotechnology. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of novel therapeutic agents. Further studies are needed to fully understand the mechanism of action of this compound and to investigate its potential applications in various fields.
合成法
Methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate can be synthesized using a multi-step process that involves the reaction of 4-hydroxybenzoic acid with 3-methoxyphenol, followed by the reaction of the resulting intermediate with 2-(2-chloroethoxy)ethanol. The final product is obtained through the esterification of the intermediate with methyl iodide. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.
特性
IUPAC Name |
methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-19-15-4-3-5-16(12-15)22-11-10-21-14-8-6-13(7-9-14)17(18)20-2/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFDWBIKZNSQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4893948.png)
![ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-beta-hydroxyphenylalaninate](/img/structure/B4893953.png)

![N-[2-(1-piperidinyl)ethyl]-1-naphthamide](/img/structure/B4893963.png)
![3-(2-{(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-hydroxy-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B4893971.png)
![1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4893993.png)

![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B4893996.png)
![methyl 2-({[4-(anilinosulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4894002.png)
amine oxalate](/img/structure/B4894018.png)
![2-{[3-(2,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4894021.png)
![N-(2-(4-methoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4894048.png)
